molecular formula C12H15N3O B2759734 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 2329216-59-1

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B2759734
CAS No.: 2329216-59-1
M. Wt: 217.272
InChI Key: HXLBEBYIJCTJGB-UHFFFAOYSA-N
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Description

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is a complex organic compound that features a bicyclic structure fused with a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the bicyclic structure: This could be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the pyrazole ring: This step might involve the reaction of a suitable precursor with hydrazine and an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

1-{8-azabicyclo[32

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-imidazol-1-yl)ethanone
  • 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-triazol-1-yl)ethanone

Uniqueness

The uniqueness of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one lies in its specific bicyclic structure fused with a pyrazole ring, which might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12(9-14-8-2-7-13-14)15-10-3-1-4-11(15)6-5-10/h1-3,7-8,10-11H,4-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLBEBYIJCTJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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